molecular formula C9H14N2 B13782080 3-Propyl-4,5,6,6a-tetrahydrocyclopenta[c]pyrazole CAS No. 92939-35-0

3-Propyl-4,5,6,6a-tetrahydrocyclopenta[c]pyrazole

Cat. No.: B13782080
CAS No.: 92939-35-0
M. Wt: 150.22 g/mol
InChI Key: AZWQSMZBSYKBEP-UHFFFAOYSA-N
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Description

3-Propyl-4,5,6,6a-tetrahydrocyclopenta[c]pyrazole is a heterocyclic compound with the molecular formula C9H14N2 It is a derivative of cyclopentapyrazole and is characterized by a cyclopentane ring fused to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Propyl-4,5,6,6a-tetrahydrocyclopenta[c]pyrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a cyclopentanone derivative with hydrazine or its derivatives, followed by alkylation with a propyl group. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Propyl-4,5,6,6a-tetrahydrocyclopenta[c]pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

3-Propyl-4,5,6,6a-tetrahydrocyclopenta[c]pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Propyl-4,5,6,6a-tetrahydrocyclopenta[c]pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Cyclopentapyrazole: The parent compound of 3-Propyl-4,5,6,6a-tetrahydrocyclopenta[c]pyrazole, lacking the propyl group.

    4,5,6,6a-Tetrahydrocyclopenta[c]pyrazole: Another derivative with different alkyl or aryl substitutions.

    3-Methyl-4,5,6,6a-tetrahydrocyclopenta[c]pyrazole: A similar compound with a methyl group instead of a propyl group.

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the propyl group can affect the compound’s solubility, stability, and interaction with molecular targets, distinguishing it from other similar compounds .

Properties

CAS No.

92939-35-0

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

3-propyl-4,5,6,6a-tetrahydrocyclopenta[c]pyrazole

InChI

InChI=1S/C9H14N2/c1-2-4-8-7-5-3-6-9(7)11-10-8/h9H,2-6H2,1H3

InChI Key

AZWQSMZBSYKBEP-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C2CCCC2N=N1

Origin of Product

United States

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